Methyl4-[(4-aminophenoxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(4-aminophenoxy)methyl]benzoate is an organic compound with the molecular formula C15H15NO3. It is a derivative of benzoic acid and contains both an ester and an amine functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(4-aminophenoxy)methyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-aminophenol with methyl 4-bromomethylbenzoate. The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the amine group of 4-aminophenol attacks the bromomethyl group of methyl 4-bromomethylbenzoate, resulting in the formation of methyl 4-[(4-aminophenoxy)methyl]benzoate.
Industrial Production Methods
In an industrial setting, the production of methyl 4-[(4-aminophenoxy)methyl]benzoate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-aminophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-[(4-aminophenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-[(4-aminophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 4-[(4-aminophenoxy)methyl]benzoate can be compared with similar compounds such as:
Methyl 4-aminobenzoate: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
Methyl 4-(4-methoxyphenoxy)benzoate: Contains a methoxy group instead of an amino group, leading to different biological activities.
Methyl 4-(4-chlorophenoxy)benzoate:
The uniqueness of methyl 4-[(4-aminophenoxy)methyl]benzoate lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 4-[(4-aminophenoxy)methyl]benzoate |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10,16H2,1H3 |
InChI Key |
OYLYJJQVEIFYOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.